An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1S)-1-(2,5-dimethylphenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this chiral alcohol through the lens of NMR spectroscopy. In the absence of publicly available experimental spectra for the title compound, this guide utilizes high-quality predicted NMR data, contextualized with experimental data from the closely related analog, (S)-1-phenylethanol, to provide a robust and instructive analysis.
Introduction
(1S)-1-(2,5-dimethylphenyl)ethan-1-ol is a chiral secondary alcohol with a stereocenter at the carbinol carbon. Its structure, featuring a substituted aromatic ring, presents a rich system for NMR analysis. Understanding the precise chemical shifts and coupling patterns is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. NMR spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, offering insights into the influence of the aromatic substitution and chirality on the chemical environment of each nucleus.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (1S)-1-(2,5-dimethylphenyl)ethan-1-ol. These predictions were generated using advanced computational algorithms that provide a reliable estimation of the spectral features. For comparative purposes, experimental data for the parent compound, (S)-1-phenylethanol, is also provided.
Table 1: Predicted ¹H NMR Chemical Shifts for (1S)-1-(2,5-dimethylphenyl)ethan-1-ol and Experimental Data for (S)-1-phenylethanol.
| Proton Assignment | Predicted Chemical Shift (ppm) for (1S)-1-(2,5-dimethylphenyl)ethan-1-ol | Multiplicity | Integration | Experimental Chemical Shift (ppm) for (S)-1-phenylethanol[1] | Multiplicity | Integration |
| OH | ~2.0 (variable) | Singlet (broad) | 1H | 2.01 | Singlet | 1H |
| CH (carbinol) | ~4.9-5.1 | Quartet | 1H | 4.91 | Quartet | 1H |
| CH₃ (ethyl) | ~1.4-1.5 | Doublet | 3H | 1.49-1.50 | Doublet | 3H |
| Ar-CH₃ (C2) | ~2.3-2.4 | Singlet | 3H | - | - | - |
| Ar-CH₃ (C5) | ~2.2-2.3 | Singlet | 3H | - | - | - |
| Ar-H | ~7.0-7.3 | Multiplet | 3H | 7.26-7.39 | Multiplet | 5H |
Table 2: Predicted ¹³C NMR Chemical Shifts for (1S)-1-(2,5-dimethylphenyl)ethan-1-ol and Experimental Data for (S)-1-phenylethanol.
| Carbon Assignment | Predicted Chemical Shift (ppm) for (1S)-1-(2,5-dimethylphenyl)ethan-1-ol | Experimental Chemical Shift (ppm) for (S)-1-phenylethanol[1] |
| CH₃ (ethyl) | ~24-26 | 25.1 |
| Ar-CH₃ (C2) | ~18-20 | - |
| Ar-CH₃ (C5) | ~20-22 | - |
| CH (carbinol) | ~68-72 | 70.4 |
| Ar-C (quaternary) | ~135-145 | 145.9 |
| Ar-CH | ~125-132 | 125.4, 127.4, 128.5 |
Spectral Analysis and Interpretation
A thorough understanding of the predicted spectra requires an analysis of the chemical environment of each nucleus.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol is expected to display distinct signals corresponding to the different types of protons in the molecule.
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Hydroxyl Proton (OH): This proton will appear as a broad singlet, typically in the region of 2.0 ppm. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
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Carbinol Methine Proton (CH-OH): This proton, attached to the stereocenter, is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. Its downfield shift (around 4.9-5.1 ppm) is a result of the deshielding effect of the adjacent oxygen atom and the aromatic ring.
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Ethyl Methyl Protons (CH-CH₃): These three protons will appear as a doublet, coupling with the single carbinol methine proton.
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Aromatic Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring are in different chemical environments and are expected to appear as two distinct singlets. The methyl group at the C2 position (ortho to the ethyl-alcohol substituent) will likely have a slightly different chemical shift than the methyl group at the C5 position.
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Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex multiplet pattern in the aromatic region of the spectrum (approximately 7.0-7.3 ppm) due to their different chemical environments and spin-spin coupling with each other.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
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Ethyl Methyl Carbon (CH-CH₃): This carbon will appear at the most upfield region of the spectrum, characteristic of an sp³ hybridized carbon in an alkyl group.
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Aromatic Methyl Carbons (Ar-CH₃): The two aromatic methyl carbons are expected to have slightly different chemical shifts due to their positions on the aromatic ring.
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Carbinol Methine Carbon (CH-OH): This carbon, directly bonded to the electronegative oxygen atom, will be significantly deshielded and appear at a downfield chemical shift (around 68-72 ppm).
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Aromatic Carbons (Ar-C and Ar-CH): The six carbons of the aromatic ring will produce a set of signals in the downfield region (typically 125-145 ppm). The quaternary carbons (those bonded to the methyl and ethyl-alcohol groups) will have distinct chemical shifts from the protonated aromatic carbons.
Experimental Protocol for NMR Data Acquisition
1. Sample Preparation:
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Accurately weigh approximately 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with the analyte's signals.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
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Cap the NMR tube securely.
2. NMR Instrument Parameters:
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The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more, depending on concentration) |
| Spectral Width | 0-12 ppm | 0-220 ppm |
| Temperature | 298 K | 298 K |
3. Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectrum to obtain a flat baseline.
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Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Perform peak picking to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and NMR Environments
The following diagrams, generated using Graphviz, illustrate the molecular structure of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol and highlight the distinct proton and carbon environments relevant to the NMR analysis.
Caption: Molecular structure of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol with key proton groups highlighted.
Caption: Carbon skeleton of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol highlighting the unique carbon environments.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol, a chiral molecule of interest in synthetic and medicinal chemistry. By leveraging high-quality predicted data and drawing comparisons with the experimentally determined spectra of the parent compound, (S)-1-phenylethanol, we have established a solid framework for the structural interpretation of this molecule. The provided experimental protocol offers a standardized approach for acquiring reliable NMR data for this class of compounds. This guide serves as a valuable resource for researchers, enabling confident identification and characterization of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol and related structures.
